molecular formula C20H22F2N2O2 B5230834 2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-ETHANONE

2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5230834
M. Wt: 360.4 g/mol
InChI Key: GSENWEDTVCNXPZ-UHFFFAOYSA-N
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Description

2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and a 2,4-difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Substitution with 4-Methylbenzyl Group: The piperazine core is then reacted with 4-methylbenzyl chloride under basic conditions to introduce the 4-methylbenzyl group.

    Attachment of 2,4-Difluorophenoxy Group: The final step involves the reaction of the substituted piperazine with 2,4-difluorophenol in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenoxy)-4-methylaniline
  • 4-(2,4-Difluorophenoxy)piperidine hydrochloride
  • N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides

Uniqueness

2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine core, substituted with both a 4-methylbenzyl group and a 2,4-difluorophenoxy group, provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O2/c1-15-2-4-16(5-3-15)13-23-8-10-24(11-9-23)20(25)14-26-19-7-6-17(21)12-18(19)22/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSENWEDTVCNXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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